1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Overview
Description
“1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is a chemical compound with the CAS Number: 1934575-43-5 . It has a molecular weight of 276.12 . The IUPAC name for this compound is 1-(2-bromobenzyl)-3,3-difluoropyrrolidine . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthetic Chemistry
- Synthesis of Aminopyrroles : 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine can serve as a building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This synthesis approach leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and can be further transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis processes (Khlebnikov et al., 2018).
Medicinal Chemistry
- Antiviral Activity : It has been used in the synthesis of oximino-piperidino-piperidine amides, which show potent anti-HIV activity. This includes modifications at the phenyl, oxime, and right-hand side amide groups in the oximino-piperidino-piperidine series (Palani et al., 2002).
Material Science
- Synthesis of Heterocycles : The compound has been utilized as a building block in radical cyclization reactions onto azoles for the synthesis of tri- and tetra-cyclic heterocycles. This process involves the use of 2-(2-Bromophenyl)ethyl groups to alkylate azoles and form intermediate aryl radicals that yield new 6-membered rings attached to azoles (Allin et al., 2005).
Biochemistry
- Anticonvulsant Activity : N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, closely related to this compound, have shown significant anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy (Obniska et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZNNJJFRMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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